molecular formula C18H20ClNO4S2 B2505675 1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1448059-12-8

1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2505675
CAS No.: 1448059-12-8
M. Wt: 413.93
InChI Key: OKADZEACLXGZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a useful research compound. Its molecular formula is C18H20ClNO4S2 and its molecular weight is 413.93. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Inhibitors in Medicinal Chemistry

Sulfonamide compounds, including those with a pyrrolidine scaffold, are a significant class of synthetic antibiotics and have found applications beyond antibacterial treatments, extending into cancer therapy, glaucoma treatment, inflammation, and even dandruff control. These compounds are celebrated for their broad utility in treating various diseases, highlighting the versatility of sulfonamide structures in drug development. The review of sulfonamide inhibitors from 2013 to the present outlines the scope of these compounds in therapeutic applications, emphasizing their role in targeting a wide range of biological processes (Gulcin & Taslimi, 2018).

Environmental Implications of Fluorinated Compounds

In environmental sciences, research on polyfluoroalkyl and perfluoroalkyl substances (PFAS) is of significant concern due to their persistence and toxicity. Although not directly related to the specified chemical, studies on the environmental fate, bioaccumulation, and health risks associated with PFAS exposure illustrate the complexities involved in managing and mitigating the impact of such persistent organic pollutants. The review on microbial degradation of polyfluoroalkyl chemicals underscores the importance of understanding biodegradation pathways and environmental fate of these compounds (Liu & Mejia Avendaño, 2013).

Polymer Technology and Modification

In polymer technology, the modification of polymers, including those with sulfone and pyrrolidine structures, is pivotal for developing new materials with enhanced properties. Chemical modification strategies aim to improve the hydrophilicity, chemical resistance, and overall performance of polymers for various applications, from filtration membranes to biocompatible materials. The review on chemical modification of polyethersulfone nanofiltration membranes highlights the advances in enhancing membrane performance through surface and bulk modifications, illustrating the application potential of such chemical interventions (Bruggen, 2009).

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(3-chloro-2-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S2/c1-14-17(19)10-5-11-18(14)26(23,24)20-12-6-7-15(20)13-25(21,22)16-8-3-2-4-9-16/h2-5,8-11,15H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKADZEACLXGZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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